Methyl 3-(benzyloxy)cyclobutanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-93-7, 84182-50-3 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of Methyl 3 Benzyloxy Cyclobutanecarboxylate
Reactions Involving the Ester Moiety of Methyl 3-(benzyloxy)cyclobutanecarboxylate
The methyl ester group is a primary site for functional group interconversion. Common transformations include hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.
Hydrolysis: The ester can be readily hydrolyzed under basic conditions, a reaction known as saponification. Treatment with an alkali hydroxide (B78521), such as sodium hydroxide in a mixture of water and methanol (B129727), efficiently cleaves the ester to yield the sodium salt of 3-(benzyloxy)cyclobutanecarboxylic acid. mdpi.comunimi.it Subsequent acidification furnishes the free carboxylic acid. This transformation is fundamental for preparing derivatives such as amides or for use in coupling reactions where a carboxylic acid is required.
Reduction: The ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)cyclobutyl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically employed for this conversion. This reaction provides access to a different class of cyclobutane (B1203170) derivatives where the carbon skeleton is preserved but the functionality is altered.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH, H₂O/MeOH, Heat 2. HCl (aq) | 3-(Benzyloxy)cyclobutanecarboxylic acid |
| Reduction | 1. LiAlH₄, Dry Et₂O 2. H₂O or Acid Workup | (3-(Benzyloxy)cyclobutyl)methanol |
Chemical Transformations of the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C3 position of the cyclobutane ring. Its removal, or debenzylation, is a key step in synthetic sequences aimed at revealing the alcohol for further functionalization.
The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. unimi.it This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). unimi.it The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol at room temperature and atmospheric or slightly elevated pressure. This process is highly efficient and chemoselective, generally leaving other functional groups like the ester intact. The products of this reaction are methyl 3-hydroxycyclobutanecarboxylate and toluene.
| Transformation | Reagents and Conditions | Product | Byproduct |
| Debenzylation | H₂, 10% Pd/C, Methanol or Ethanol, RT | Methyl 3-hydroxycyclobutanecarboxylate | Toluene |
Reactivity and Functionalization of the Cyclobutane Ring
The cyclobutane ring's inherent strain energy makes it susceptible to specific types of reactions, particularly ring-opening, and influences the stereochemical outcome of transformations on the ring itself.
The strain of the four-membered ring facilitates cleavage under various conditions, including thermal, acidic, basic, or metal-catalyzed pathways. beilstein-journals.orgresearchgate.net The substitution pattern and the nature of the reagents heavily influence the regioselectivity of the ring opening. beilstein-journals.org For derivatives of this compound, reactions can be designed to proceed via cleavage of specific C-C bonds. For example, alkoxide-induced ring-opening has been demonstrated for substituted cyclobutanones, yielding vicinally disubstituted cycloalkene derivatives. beilstein-journals.org In other systems, retro-benzilic acid rearrangements have been used to achieve ring expansion of a cyclobutane to a cyclopentane (B165970) derivative. researchgate.net These strategies highlight the utility of the strained ring as a latent reactive element for constructing more complex carbon skeletons.
The cyclobutane ring is not planar but exists in a puckered conformation. capes.gov.brresearchgate.net This conformational preference dictates the facial selectivity of reactions, as reagents will preferentially approach from the less sterically hindered face. Consequently, reactions such as reductions, alkylations, or epoxidations on substituted cyclobutane rings often proceed with a high degree of diastereoselectivity. acs.org For 1,3-disubstituted cyclobutanes like the title compound, the pre-existing substituents (benzyloxy and methoxycarbonyl groups) will direct incoming reagents to the opposite face of the ring, leading to the preferential formation of a single stereoisomer. This stereocontrol is crucial in the synthesis of complex molecules where precise three-dimensional arrangement is required. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions at the Cyclobutane Scaffold
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have been applied to the functionalization of C(sp³)–H bonds on cyclobutane rings. nih.govacs.org These reactions offer a powerful tool for directly installing new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalization.
Research has shown that directing groups can be used to achieve site-selective C–H activation and subsequent arylation or olefination of the cyclobutane scaffold. acs.orgbaranlab.org For a substrate like this compound, the ester moiety itself or a derivative could potentially act as a directing group to functionalize the C2 or C4 positions. Palladium catalysts, in conjunction with specific ligands and oxidants, can mediate the coupling of the cyclobutane C-H bond with partners such as aryl halides, boronic acids, or alkenes. nih.govorganic-chemistry.org This approach allows for the efficient construction of highly substituted, and often stereochemically defined, cyclobutane structures that are valuable in medicinal chemistry and materials science. nih.govorganic-chemistry.orgacs.org
Stereochemical Considerations in Methyl 3 Benzyloxy Cyclobutanecarboxylate Chemistry
Diastereomerism and Enantiomerism in 3-Substituted Cyclobutanecarboxylates
The structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate features two stereocenters at the C1 and C3 positions of the cyclobutane (B1203170) ring. This leads to the possibility of different stereoisomers.
Diastereomerism:
Due to the substitution pattern, this compound can exist as two diastereomers: cis and trans.
In the cis-isomer , the benzyloxy and the methoxycarbonyl groups are on the same side of the cyclobutane ring.
In the trans-isomer , these two groups are on opposite sides of the ring.
These two diastereomers are distinct compounds with different physical and chemical properties, such as melting points, boiling points, and reactivity. The relative stability of the cis and trans isomers in 1,3-disubstituted cyclobutanes is influenced by the steric bulk of the substituents. Generally, the cis isomer is sterically favored to avoid 1,3-diaxial interactions that would be present in a puckered conformation of the trans isomer acs.org. However, dipole-dipole interactions can sometimes lead to the trans isomer being more stable acs.org.
Enantiomerism:
Neither the cis- nor the trans-isomer of this compound possesses a plane of symmetry. Consequently, both the cis and trans diastereomers are chiral and can exist as a pair of enantiomers. This means that there are a total of four possible stereoisomers for this compound:
(1R, 3R)-Methyl 3-(benzyloxy)cyclobutanecarboxylate (trans)
(1S, 3S)-Methyl 3-(benzyloxy)cyclobutanecarboxylate (trans)
(1R, 3S)-Methyl 3-(benzyloxy)cyclobutanecarboxylate (cis)
(1S, 3R)-Methyl 3-(benzyloxy)cyclobutanecarboxylate (cis)
The enantiomers of each pair have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Stereoselective Synthesis of this compound
The controlled synthesis of specific stereoisomers of this compound is a significant challenge. Stereoselective synthetic strategies aim to produce a single diastereomer or enantiomer in high yield.
One common approach to synthesize 1,3-disubstituted cyclobutanes involves [2+2] cycloaddition reactions researchgate.net. However, controlling the stereoselectivity of these reactions can be difficult. Other methods include the modification of existing cyclobutane rings.
For instance, a diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative acs.org. This approach could potentially be adapted for the synthesis of the cis-isomer of this compound. The general strategy would involve the formation of a suitable cyclobutanone (B123998) precursor, followed by a stereoselective reduction to introduce the desired cis stereochemistry.
The synthesis of enantiomerically pure forms of this compound would require either the use of a chiral starting material, a chiral catalyst, or the resolution of a racemic mixture ijpbs.com. Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent ijpbs.com.
| Stereoisomer | Relative Position of Substituents | Chirality |
| cis-isomer | Same side of the ring | Chiral |
| trans-isomer | Opposite sides of the ring | Chiral |
Conformational Analysis of Substituted Cyclobutane Rings
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain researchgate.netdocbrown.info. This puckering leads to two distinct types of substituent positions: axial and equatorial. The substituents can rapidly interconvert between these positions through a process of ring flipping.
In a 1,3-disubstituted cyclobutane such as this compound, the conformational equilibrium will favor the conformer that minimizes steric interactions.
For the trans-isomer , one substituent will be in an axial position and the other in an equatorial position (a,e). Ring flipping will result in another equivalent (e,a) conformation.
For the cis-isomer , both substituents can be in equatorial positions (e,e) or both in axial positions (a,a). The diequatorial conformer is generally much more stable due to the avoidance of unfavorable 1,3-diaxial interactions between the two bulky substituents acs.org.
The preferred conformation of these isomers can be studied using various techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov. The coupling constants between protons on the cyclobutane ring are dependent on the dihedral angle between them, which in turn is determined by the ring's conformation. By analyzing these coupling constants, it is possible to deduce the predominant conformation of the molecule in solution nih.govnih.gov. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are also powerful tools for predicting the relative energies of different conformers nih.gov.
| Conformer | Substituent Positions | Relative Stability |
| cis-diequatorial | e,e | More stable |
| cis-diaxial | a,a | Less stable |
| trans-equatorial-axial | e,a | Generally stable |
Applications of Methyl 3 Benzyloxy Cyclobutanecarboxylate in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The utility of Methyl 3-(benzyloxy)cyclobutanecarboxylate as a building block in asymmetric synthesis stems from its distinct structural and functional characteristics. The 1,3-disubstituted cyclobutane (B1203170) ring can exist as cis and trans diastereomers, providing a rigid scaffold for controlling the three-dimensional arrangement of substituents in a target molecule. This stereochemical rigidity is a desirable trait in the design of complex chiral molecules.
The molecule possesses two key functional groups: a methyl ester and a benzyloxy ether. The benzyloxy group serves as a common and robust protecting group for the hydroxyl functionality, which can be deprotected under various conditions (e.g., hydrogenolysis) at a later synthetic stage. The methyl ester provides a handle for a wide array of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. This orthogonality of the functional groups allows for selective manipulation during a synthetic sequence.
In the context of asymmetric synthesis, an enantiomerically pure form of this compound would be an ideal chiral synthon. Such chiral building blocks are crucial for constructing enantiopure pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect. researchgate.net Methodologies for the stereocontrolled synthesis of complex cyclobutanes are critical, and building blocks that already contain the core ring with versatile functional groups are highly sought after. nih.govnih.gov
| Structural Feature | Synthetic Relevance |
|---|---|
| Cyclobutane Core | Provides a rigid, three-dimensional scaffold. The inherent ring strain can be harnessed for ring-opening or rearrangement reactions. baranlab.orgresearchgate.net |
| 1,3-Disubstitution Pattern | Allows for defined cis/trans stereoisomerism, enabling precise spatial orientation of functional groups. |
| Benzyloxy Group | A stable protecting group for the hydroxyl function, allowing other chemical steps to be performed before its removal. |
| Methyl Ester Group | A versatile functional handle that can be converted into acids, alcohols, amides, and other functionalities. |
Role in Natural Product Synthesis
The cyclobutane motif is present in a diverse array of natural products, including terpenoids, alkaloids, and lipids. rsc.org These molecules often exhibit fascinating molecular architectures and significant biological activities. rsc.orgnih.gov The construction of the strained four-membered ring is a common challenge in the total synthesis of these compounds. rsc.org
While direct examples of the use of this compound in a completed natural product synthesis are not extensively documented in readily available literature, its structure makes it an ideal precursor for targets containing a 1,3-functionalized cyclobutane core. Synthetic strategies often rely on key building blocks that can be elaborated into the final complex structure. researchgate.netnih.gov For instance, the synthesis of natural products like (+)-acanthodoral or (+)-kelsoene involves the intricate construction of polycyclic systems where a cyclobutane ring is a central feature. researchgate.net
A synthon like this compound provides a ready-made, functionalized four-membered ring, potentially simplifying synthetic routes by avoiding the need for often complex cycloaddition or ring-closing reactions. baranlab.org The ester and protected alcohol functionalities allow for the attachment of other parts of the natural product's carbon skeleton.
| Natural Product Class | Significance of Cyclobutane Ring | Representative Examples |
|---|---|---|
| Terpenoids | Forms key bicyclic or polycyclic core structures. | β-Caryophyllene, Grandisol nih.gov |
| Alkaloids | Contributes to the rigid framework and biological activity profile. nih.gov | Piperarborenines nih.gov, Sceptrin |
| Lipids (Ladderanes) | Forms unique, linearly fused cyclobutane chains found in bacterial membranes. baranlab.org | Pentacycloanammoxic acid baranlab.org |
Application in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The cyclobutane ring is recognized as a valuable structural motif in medicinal chemistry. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, cyclobutane derivatives can serve as bioisosteres for other groups, improving a drug candidate's metabolic stability or pharmacokinetic properties. nih.gov
This compound is a precursor to cis- or trans-3-hydroxycyclobutane-1-carboxylic acid and its derivatives. This scaffold is a key component in various biologically active compounds. A notable example is its use in the development of potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (ROR-γt), which are investigated for the treatment of autoimmune diseases. acs.org The scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was a critical step in the development of the clinical candidate TAK-828F, highlighting the pharmaceutical relevance of this structural core. acs.org
The synthesis of such pharmaceutical intermediates requires well-defined building blocks that allow for efficient and scalable production. acs.org this compound, with its protected hydroxyl group and ester functionality, fits the profile of a versatile intermediate for constructing libraries of compounds for drug discovery or for the scaled-up synthesis of a specific active pharmaceutical ingredient.
Mechanistic and Theoretical Investigations of Reactions Involving Methyl 3 Benzyloxy Cyclobutanecarboxylate
Computational Studies on Reaction Pathways and Energetics
Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms that are often inaccessible to experimental methods alone. Theoretical studies, primarily employing density functional theory (DFT) and high-level ab initio methods, can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics.
For cyclobutane (B1203170) derivatives like methyl 3-(benzyloxy)cyclobutanecarboxylate, a key area of computational investigation is the thermal ring-opening reaction, which is known to proceed through a biradical mechanism arxiv.org. Quantum chemical calculations, such as the Complete Basis Set (CBS-QB3) method, have been effectively used to study the unimolecular decomposition of cyclobutanes arxiv.org. These studies calculate thermochemical data such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°p) for reactants, transition states, and products.
A hypothetical reaction pathway for the ring-opening of a substituted cyclobutane could be computationally explored to determine the relative energies of different stereochemical outcomes. The strain energy inherent in the cyclobutane ring, estimated to be around 26.3 kcal/mol, is a significant driving force for such reactions masterorganicchemistry.com. Computational models can precisely quantify how substituents, such as the benzyloxy and carboxylate groups on this compound, influence the ring strain and the energetics of ring-opening.
Molecular Electron Density Theory (MEDT) is another computational framework that could be applied to understand cycloaddition reactions involving this compound mdpi.comresearchgate.net. By analyzing the global and local electronic properties, MEDT can predict the regioselectivity and stereoselectivity of reactions, often showing that steric effects can be predominant in determining the reaction outcome mdpi.com.
Table 1: Hypothetical Calculated Energetic Parameters for a Reaction Intermediate
| Parameter | Value | Method |
|---|---|---|
| Relative Free Energy (kcal/mol) | 15.2 | B3LYP/6-31G(d,p) |
| Enthalpy (kcal/mol) | 12.8 | B3LYP/6-31G(d,p) |
This is an illustrative table based on computational studies of similar reactions; specific data for this compound is not available in the provided search results.
Spectroscopic Techniques for Elucidating Reaction Mechanisms
Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, allowing for the identification of intermediates, the characterization of products, and the monitoring of reaction kinetics. A multi-technique approach is often employed to gain a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for tracking the transformation of this compound. By monitoring the disappearance of reactant signals and the appearance of product signals over time, reaction rates can be determined. Two-dimensional NMR techniques, such as NOESY and HSQC, are crucial for unequivocally determining the structure and stereochemistry of complex products that may arise from rearrangements or cycloadditions mdpi.com. For instance, NOESY experiments can reveal through-space correlations between protons, which is vital for establishing the relative configuration of substituents in a newly formed ring system mdpi.com.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products and intermediates mdpi.com. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in polar reaction mechanisms. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying the volatile products formed during a reaction copernicus.orgcopernicus.org.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the functional groups present in the reactants, intermediates, and products. The characteristic stretching frequencies of carbonyl groups (C=O) in the ester, ether linkages (C-O), and any changes to the carbon skeleton can be monitored throughout the reaction mdpi.comcopernicus.org. For example, the disappearance of the strained C-C bonds of the cyclobutane ring and the appearance of new vibrational modes corresponding to a ring-opened product could be tracked.
Table 2: Key Spectroscopic Data for a Hypothetical Reaction Product
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H), 4.50 (s, 2H), 3.68 (s, 3H), 2.80-2.60 (m, 4H) | Aromatic protons, benzylic CH₂, methyl ester, aliphatic protons |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 138.0, 128.5, 127.8, 127.6, 72.0, 51.5, 35.0 | Ester carbonyl, aromatic carbons, benzylic carbon, OCH₃, aliphatic carbons |
| FTIR (KBr, cm⁻¹) | ν 3030, 2950, 1735, 1250, 1100 | Aromatic C-H, Aliphatic C-H, C=O (ester), C-O (ester), C-O (ether) |
This is an illustrative table based on typical spectroscopic data for organic molecules; specific data for a reaction product of this compound is not available in the provided search results.
By integrating the predictive power of computational studies with the empirical evidence from these spectroscopic techniques, a detailed and robust understanding of the reaction mechanisms involving this compound can be achieved.
Future Perspectives and Challenges in Methyl 3 Benzyloxy Cyclobutanecarboxylate Research
Development of Novel and Sustainable Synthetic Routes
The construction of the strained four-membered ring of cyclobutane (B1203170) derivatives remains a significant synthetic challenge. researchgate.net While classical methods like [2+2] cycloadditions are foundational, future research must prioritize the development of more efficient, selective, and sustainable routes to access Methyl 3-(benzyloxy)cyclobutanecarboxylate and its analogues.
Key areas for future development include:
Photocatalysis and Organocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] enone cycloadditions, offering a milder and more environmentally benign alternative to traditional UV-light-induced reactions. organic-chemistry.org The development of organophotocatalytic systems, using catalysts like thioxanthylium, could enable the efficient synthesis of multi-substituted cyclobutanes under mild conditions. researchgate.net Research into chiral catalysts for these reactions is crucial for producing enantiomerically pure cyclobutane derivatives, which are vital for pharmaceutical applications. acs.org
Continuous Flow Technology: Merging photoredox catalysis with continuous flow technology presents a scalable and efficient route to cyclobutane synthesis. researchgate.netnih.gov This approach can lead to higher molecular weight and narrower dispersities in polymerization reactions and can improve reaction times and yields for small molecule synthesis compared to traditional batch processes. nih.gov Applying these techniques to the synthesis of this compound could overcome challenges related to scale-up and process control.
Alternative Cycloaddition Strategies: While [2+2] cycloadditions are common, exploring alternative strategies that bypass direct cycloaddition is necessary, especially for complex structures. researchgate.net Methods such as the ring contraction of larger rings (e.g., pyrrolidines) or palladium-catalyzed cross-coupling reactions of cyclobutanone-derived precursors offer alternative pathways to structurally diverse cyclobutanes. researchgate.netorganic-chemistry.org
| Synthetic Strategy | Advantages | Challenges for Future Research |
|---|---|---|
| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy source. organic-chemistry.org | Development of robust catalysts for diverse substrates, achieving high enantioselectivity. |
| Continuous Flow Synthesis | Improved scalability, shorter reaction times, enhanced process control and safety. nih.gov | Reactor design optimization, integration with downstream processing. |
| Non-Cycloaddition Methods | Access to complex or highly substituted cyclobutanes not easily made via [2+2] routes. researchgate.net | Improving reaction scope and stereocontrol. |
Exploration of New Reactivity Patterns and Derivatizations
The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) is a key feature that drives its unique reactivity. acs.org Future research should focus on harnessing this strain to explore novel transformations and derivatizations of this compound.
Ring-Opening and Ring-Expansion Reactions: The selective cleavage of C-C bonds in the cyclobutane ring provides a powerful method for accessing complex acyclic or larger ring systems. mdpi.comresearchgate.net Due to its inherent strain, the cyclobutane ring can be opened under various conditions, including hydrogenation or thermolysis, to yield linear structures. researchgate.netpharmaguideline.com Furthermore, regioselective ring expansion can lead to the formation of five- or six-membered rings, which are common motifs in natural products. acs.orgmdpi.com Investigating these transformations for this compound could provide access to a wide range of valuable synthetic intermediates.
Functional Group Interconversion: The ester and benzyloxy groups on the molecule are prime targets for derivatization. The methyl ester can be hydrolyzed, reduced, or converted to other functional groups like amides. The benzyloxy ether can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as oxidation to a ketone or conversion into other ether or ester linkages.
Stereoselective Functionalization: Developing methods for the stereoselective introduction of new substituents onto the cyclobutane ring is a significant challenge. This could involve α-functionalization of the corresponding cyclobutanone (B123998) or exploiting the directing effects of the existing substituents to control the stereochemistry of subsequent reactions. mdpi.com
| Reaction Type | Potential Product Class | Research Focus |
|---|---|---|
| Ring-Opening | Functionalized acyclic compounds. mdpi.com | Controlling regioselectivity of bond cleavage. |
| Ring-Expansion | Cyclopentane (B165970) and cyclohexane (B81311) derivatives. acs.org | Developing catalytic methods for selective expansion. |
| Derivatization | Alcohols, amides, ketones, and other functionalized cyclobutanes. | Exploring chemoselective transformations of the ester and ether groups. |
Expansion of Synthetic Applications and Functional Material Development
The unique conformational constraints imposed by the cyclobutane ring make its derivatives attractive for various applications, particularly in medicinal chemistry and materials science. lifechemicals.com
Medicinal Chemistry: The cyclobutane scaffold is present in several bioactive natural products and approved drugs, such as the anticancer agent Carboplatin. lifechemicals.comwikipedia.org The rigid structure of the ring is often used to lock a molecule into a specific conformation, which can enhance its binding to biological targets. lifechemicals.com Derivatives of this compound could serve as key intermediates in the synthesis of novel therapeutic agents.
Functional Materials: Cyclobutane-containing polymers are of significant interest for developing sustainable materials. nih.gov The photodimerization of certain olefins can be used to create polymers with cyclobutane units in the backbone, a process that can sometimes be reversed with UV light of a different wavelength, leading to applications in photoresists and healable materials. nih.gov Using bifunctional derivatives of this compound as monomers in polymerization reactions could lead to novel polyesters with unique thermal and mechanical properties. nih.gov There is also potential for its use in creating stress-responsive polymers or in supramolecular chemistry. lifechemicals.com
Future work in this area should focus on synthesizing libraries of derivatives and screening them for biological activity, as well as incorporating the cyclobutane motif into polymer backbones to systematically study the resulting material properties.
Q & A
Q. Basic Research Focus
- NMR : H NMR detects benzyloxy protons (δ 4.5–5.0 ppm) and cyclobutane ring protons (δ 2.5–3.5 ppm). C NMR confirms ester carbonyl (δ 165-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion [M+H] and fragments (e.g., loss of benzyl group: m/z – 91).
- IR : Ester C=O stretch (~1740 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .
Advanced Conflict Resolution :
Discrepancies in ring proton splitting (e.g., unexpected multiplicity) may arise from ring strain or conformational mobility. Use 2D NMR (COSY, NOESY) or computational modeling (DFT) to resolve .
How does the cyclobutane ring’s strain influence reactivity in downstream modifications?
Advanced Research Focus
The cyclobutane ring’s angle strain (~90° vs. ideal 109.5°) increases susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : Ring-opening via nucleophiles (e.g., amines) at the ester carbonyl is accelerated compared to non-strained analogs. Monitor using kinetic assays (e.g., pseudo-first-order conditions) .
- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage for long-term stability .
What computational tools predict the compound’s reactivity or synthetic pathways?
Q. Advanced Research Focus
- Retrosynthesis : Tools like Pistachio or Reaxys propose routes via esterification or cycloaddition. Template relevance scoring prioritizes feasible steps .
- Reactivity Prediction : DFT calculations (e.g., Gaussian) model transition states for ring-opening or hydrogenation pathways. Compare with experimental kinetic data to validate .
How can stereochemical outcomes be controlled during synthesis?
Q. Advanced Research Focus
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in esterification or cycloaddition induce enantioselectivity. Monitor via chiral HPLC (e.g., Chiralpak AD-H column) .
- Dynamic Resolution : Racemization at the cyclobutane carbon can occur under basic conditions. Use low-temperature quenching to preserve configuration .
What are the best practices for handling and storing this compound?
Q. Methodological Guidance
- Storage : Store under argon at –20°C to prevent ester hydrolysis or benzyl group oxidation.
- Waste Management : Neutralize acidic byproducts before disposal. Follow protocols for halogenated solvents (e.g., xylene) .
How can researchers address low yields in large-scale syntheses?
Q. Methodological Guidance
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., PTSA vs. TiCl₄) to optimize turnover.
- Solvent Effects : High-boiling solvents (e.g., toluene) improve reflux efficiency. Add molecular sieves to sequester water .
What biological or material science applications are emerging for this compound?
Q. Advanced Research Focus
- Drug Intermediate : The benzyloxy group serves as a protecting group for hydroxyls in prodrug synthesis .
- Polymer Chemistry : Cyclobutane rings are incorporated into rigid, thermally stable polyesters. Characterize via DSC (Tg ~120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
